molecular formula C5H9NO B3058461 2-Cyclopropylacetamide CAS No. 89580-05-2

2-Cyclopropylacetamide

Cat. No.: B3058461
CAS No.: 89580-05-2
M. Wt: 99.13 g/mol
InChI Key: JBSLANHIBKBQGE-UHFFFAOYSA-N
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Description

2-Cyclopropylacetamide is an organic compound with the molecular formula C5H9NO. It is characterized by the presence of a cyclopropyl group attached to the acetamide moiety. This compound has attracted interest in scientific research due to its potential biological activities and diverse applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylacetamide can be synthesized through various methods. One common method involves the reaction of cyclopropylacetyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropylacetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylacetamide is unique due to its specific combination of the cyclopropyl group and the acetamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopropylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSLANHIBKBQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471007
Record name 2-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89580-05-2
Record name 2-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropylacetamide
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2-Cyclopropylacetamide
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2-Cyclopropylacetamide
Reactant of Route 4
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2-Cyclopropylacetamide
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2-Cyclopropylacetamide
Reactant of Route 6
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2-Cyclopropylacetamide

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